molecular formula C18H15F3N2O B2374662 N-(1-cyano-2-phenylethyl)-2-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1428042-51-6

N-(1-cyano-2-phenylethyl)-2-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2374662
CAS No.: 1428042-51-6
M. Wt: 332.326
InChI Key: UAVMTAYXHYWKQL-UHFFFAOYSA-N
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Description

N-(1-cyano-2-phenylethyl)-2-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a cyano group, a phenylethyl group, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-2-phenylethyl)-2-[2-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(trifluoromethyl)benzaldehyde and 1-cyano-2-phenylethylamine.

    Condensation Reaction: The aldehyde group of 2-(trifluoromethyl)benzaldehyde reacts with the amine group of 1-cyano-2-phenylethylamine in the presence of a suitable catalyst to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the corresponding amine.

    Acylation: The final step involves the acylation of the amine with an acyl chloride or anhydride to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and yields.

    Solvents: Selection of appropriate solvents to facilitate the reactions.

    Temperature and Pressure: Control of temperature and pressure to ensure optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-2-phenylethyl)-2-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amides or amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted compounds.

Scientific Research Applications

N-(1-cyano-2-phenylethyl)-2-[2-(trifluoromethyl)phenyl]acetamide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyano-2-phenylethyl)-2-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various cellular effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-2-phenylethyl)-2-phenylacetamide: Lacks the trifluoromethyl group.

    N-(1-cyano-2-phenylethyl)-2-[2-methylphenyl]acetamide: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

N-(1-cyano-2-phenylethyl)-2-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of the trifluoromethyl group, which can significantly influence its chemical properties, reactivity, and potential applications. The trifluoromethyl group is known for its electron-withdrawing effects, which can enhance the compound’s stability and biological activity.

Properties

IUPAC Name

N-(1-cyano-2-phenylethyl)-2-[2-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O/c19-18(20,21)16-9-5-4-8-14(16)11-17(24)23-15(12-22)10-13-6-2-1-3-7-13/h1-9,15H,10-11H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVMTAYXHYWKQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C#N)NC(=O)CC2=CC=CC=C2C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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